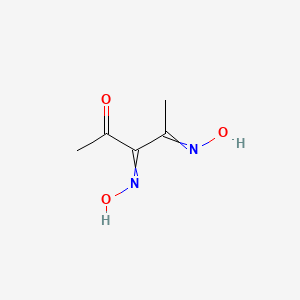

3,4-Bis(hydroxyimino)pentan-2-one

Description

Contextualization of Dioxime Compounds within Organic and Inorganic Chemistry

Dioximes are a class of organic compounds characterized by the presence of two oxime functional groups (-C=N-OH). In organic chemistry, they are pivotal intermediates in the synthesis of various heterocyclic compounds and are recognized for their stereoisomerism. nih.gov In inorganic chemistry, vicinal dioximes, where the oxime groups are on adjacent carbon atoms, are celebrated for their exceptional ability to form stable coordination complexes with a wide range of metal ions. nih.gov These metal complexes have been investigated for their diverse applications, including as catalysts, analytical reagents, and in materials science. nih.gov The coordination chemistry of dioximes is particularly notable for the formation of square planar complexes with transition metals like nickel, palladium, and platinum. nih.gov

Significance of 3,4-Bis(hydroxyimino)pentan-2-one as a Fundamental Chemical Entity

3,4-Bis(hydroxyimino)pentan-2-one, with its pentan-2-one backbone featuring two hydroxyimino groups at the 3rd and 4th positions, is recognized as a valuable building block in chemical synthesis. Its structure allows for multiple reaction pathways and the formation of complex molecular architectures. The presence of both a ketone and two oxime functionalities imparts a unique reactivity profile to the molecule.

A typical laboratory-scale synthesis of 3,4-Bis(hydroxyimino)pentan-2-one involves the reaction of pentan-2,3,4-trione with an excess of hydroxylamine (B1172632) hydrochloride. This reaction is generally carried out in an ethanol-water mixture under controlled pH conditions (typically 4-5), often using sodium acetate (B1210297) as a buffer. The process involves the nucleophilic attack of hydroxylamine on the carbonyl groups of the trione, followed by dehydration to form the stable oxime groups. An alternative, more modern approach to synthesizing such hydroxyimino compounds involves photochemical methods, such as the Norrish-Yang reaction, which utilizes the UV-induced cyclization of precursor molecules.

Below are the key chemical identifiers for 3,4-Bis(hydroxyimino)pentan-2-one:

| Property | Value |

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | 3,4-bis(hydroxyimino)pentan-2-one |

| Canonical SMILES | CC(=O)C(=NO)C(=NO)C |

| InChI Key | LIHSWVRROHJBFU-UHFFFAOYSA-N |

| InChI | InChI=1S/C5H8N2O3/c1-3(6-9)5(7-10)4(2)8/h9-10H,1-2H3 |

| Data sourced from chemical supplier information. |

Current Research Landscape and Scholarly Focus on 3,4-Bis(hydroxyimino)pentan-2-one

While extensive research has been conducted on various dioxime compounds, the specific scholarly focus on 3,4-Bis(hydroxyimino)pentan-2-one appears to be in its nascent stages. It is primarily classified as a building block, suggesting its utility in the synthesis of more complex molecules. The discontinuation of its availability from some chemical suppliers may indicate its use in highly specialized or niche research areas rather than broad applications.

The research landscape for similar dioxime compounds is rich, with studies exploring their coordination with various metals to form complexes with interesting magnetic, electronic, and catalytic properties. nih.gov For instance, the ability of dioximes to form stable complexes is being harnessed in areas like the recovery of valuable metals from waste streams. acs.org Given the structural similarities, it is plausible that 3,4-Bis(hydroxyimino)pentan-2-one could find applications in similar fields, such as the development of novel ligands for selective metal chelation or as a precursor for the synthesis of unique heterocyclic systems. However, dedicated research articles detailing such applications for this specific compound are not widely available in the public domain at present. Future research will likely focus on a more thorough characterization of its coordination chemistry and the exploration of the properties of its metal complexes.

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O3 |

|---|---|

Molecular Weight |

144.13 g/mol |

IUPAC Name |

3,4-bis(hydroxyimino)pentan-2-one |

InChI |

InChI=1S/C5H8N2O3/c1-3(6-9)5(7-10)4(2)8/h9-10H,1-2H3 |

InChI Key |

LIHSWVRROHJBFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(=NO)C(=O)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3,4 Bis Hydroxyimino Pentan 2 One

Fundamental Reactivity Patterns of the Bis(hydroxyimino) Functionality

The reactivity of the bis(hydroxyimino) or vicinal dioxime functionality in 3,4-Bis(hydroxyimino)pentan-2-one is characterized by the acidic nature of the oxime protons and the nucleophilicity of the nitrogen and oxygen atoms. Oximes are generally more resistant to hydrolysis compared to analogous hydrazones. wikipedia.org The presence of two adjacent oxime groups can lead to cooperative effects, influencing the acidity and reactivity of the molecule.

The alpha-hydrogens adjacent to the ketone group are acidic and can be removed by a base, leading to the formation of an enolate. libretexts.org This enolate can then participate in various reactions, such as alkylation or condensation. The oxime groups themselves can undergo E/Z isomerization, which is a critical factor in their reactivity, particularly in rearrangement reactions. wikipedia.orgnih.gov While many synthetic methods yield the thermodynamically more stable E-isomer, photoisomerization can be employed to access the Z-isomer. nih.gov

The general reactivity of oximes includes:

Hydrolysis: Under acidic conditions, oximes can be hydrolyzed back to the corresponding ketone or aldehyde and hydroxylamine (B1172632). wikipedia.org

Reduction: Reduction of oximes can yield primary or secondary amines, depending on the reaction conditions and reagents used. wikipedia.org

Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, converting them into amides. wikipedia.org

The vicinal arrangement of the dioxime in 3,4-Bis(hydroxyimino)pentan-2-one also makes it an excellent chelating agent for metal ions, a property that is fundamental to its use in the synthesis of polydentate ligands. acs.org

Oxidation Reactions of 3,4-Bis(hydroxyimino)pentan-2-one

The oxidation of 3,4-Bis(hydroxyimino)pentan-2-one can proceed through several pathways, depending on the oxidant and reaction conditions. The presence of multiple oxidizable sites—the ketone, the oxime groups, and the carbon-carbon bonds—allows for a range of potential products.

Oxidative cleavage of the vicinal dioxime is a characteristic reaction. Treatment with strong oxidizing agents can break the carbon-carbon bond between the two oxime-bearing carbons, leading to the formation of carboxylic acids or other carbonyl compounds. youtube.com For instance, periodic acid (HIO₄) is known to cleave vicinal diols to form two carbonyl groups, and similar reactivity can be expected with vicinal dioximes. youtube.com Aerobic photooxidative cleavage of vicinal diols using a catalyst like 2-chloroanthraquinone (B1664062) can also yield carboxylic acids, suggesting a potential green chemistry approach for the oxidation of related dioximes. organic-chemistry.org

The oxime groups themselves can be oxidized. The use of photoexcited nitroarenes can lead to the cleavage of ketoximes to regenerate the corresponding ketone. nih.gov In the context of 3,4-Bis(hydroxyimino)pentan-2-one, this could potentially lead to the formation of pentane-2,3,4-trione.

Furthermore, the ketone functionality can be targeted for oxidation, although ketones are generally more resistant to oxidation than aldehydes. Under forcing conditions, oxidation can occur via the enol form, potentially leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Catalytic systems employing earth-abundant metals like manganese have been shown to be effective for the oxidation of vicinal diols to α-hydroxy ketones using hydrogen peroxide as the oxidant. nih.govnih.gov Similar catalytic approaches could be applied to the selective oxidation of one of the hydroxyimino groups in 3,4-Bis(hydroxyimino)pentan-2-one.

A summary of potential oxidation reactions is presented in the table below.

| Oxidizing System | Potential Products | Reference |

| Periodic Acid (HIO₄) | Oxidative cleavage products (e.g., carboxylic acids) | youtube.com |

| Photoexcited Nitroarenes | Pentane-2,3,4-trione | nih.gov |

| Mn catalyst / H₂O₂ | Selectively oxidized products | nih.govnih.gov |

| Aerobic Photooxidation | Oxidative cleavage products (e.g., carboxylic acids) | organic-chemistry.org |

Formation of Oxime Esters from Oxime Groups

The hydroxyl groups of the oxime functionalities in 3,4-Bis(hydroxyimino)pentan-2-one can be readily converted into oxime esters through reaction with acylating agents such as acid chlorides or anhydrides. nih.gov Oxime esters are valuable synthetic intermediates with diverse applications. nih.gov

The formation of unsymmetrical dioxime esters has been demonstrated starting from related pentane-2,4-dione dioxime precursors, indicating that the two oxime groups in 3,4-Bis(hydroxyimino)pentan-2-one could be selectively or sequentially esterified to produce a variety of derivatives. The reaction of an oxime with an acylating agent typically proceeds under mild conditions to afford the corresponding oxime ester in good yield.

Recent advancements in this area include visible-light-mediated methods for the synthesis of oxime esters. nih.gov These methods often employ a photocatalyst and allow for the reaction to proceed under mild conditions with a broad substrate scope. nih.gov For example, a three-component reaction of an aldehyde, an amine, and an N-hydroxyphthalimide ester can generate oxime esters efficiently. nih.gov

A closely related transformation involves the reaction of β-siloxy-α-diazovinylacetates with tert-butyl nitrite (B80452) to form vicinal 1-ester-2-diazo-3-keto-4-oximes, highlighting the accessibility of complex oxime ester structures from related starting materials. researchgate.net

| Acylating Agent | Reaction Type | Product Type |

| Acid Chlorides | Acylation | Oxime Ester |

| Acid Anhydrides | Acylation | Oxime Ester |

| N-hydroxyphthalimide esters (photocatalyzed) | Multicomponent Reaction | Oxime Ester |

Photochemical Rearrangements and Cyclization Processes

The photochemistry of 3,4-Bis(hydroxyimino)pentan-2-one is expected to be rich, owing to the presence of both ketone and oxime chromophores. Upon absorption of UV light, these functional groups can undergo a variety of transformations, including isomerizations, rearrangements, and cyclizations.

A key photochemical process for oximes is E/Z isomerization around the C=N double bond. nih.gov This isomerization is often a prerequisite for other photochemical reactions, such as the photo-Beckmann rearrangement. Visible-light-mediated energy transfer catalysis provides a mild method to achieve the Z-isomers of aryl oximes, which can then undergo subsequent rearrangements with altered regioselectivity compared to the traditional acid-catalyzed Beckmann rearrangement. nih.govacs.org

The ketone functionality can participate in Norrish-type reactions. For α-keto oximes, photochemical excitation can lead to cleavage of the bond between the carbonyl carbon and the adjacent oximated carbon. Photoexcited nitroarenes have been used to achieve oxidative cleavage of ketoximes to yield the corresponding ketones. nih.gov

Furthermore, the presence of adjacent hydroxyimino groups can facilitate unique cyclization pathways. The photocyclization of 2-(hydroxyimino)aldehydes to yield cyclobutanol (B46151) oximes has been reported, suggesting that intramolecular photochemical reactions are possible within molecules containing a hydroxyimino group adjacent to a carbonyl.

Derivatization for the Construction of Polydentate Ligands

The vicinal dioxime moiety of 3,4-Bis(hydroxyimino)pentan-2-one makes it an excellent building block for the synthesis of polydentate ligands. youtube.com The nitrogen and oxygen atoms of the two hydroxyimino groups can act as donor atoms to coordinate with a central metal ion, forming stable chelate rings.

Derivatization of the ketone functionality or the oxime hydroxyl groups can introduce additional coordinating sites, thereby increasing the denticity of the resulting ligand. For example, condensation of the ketone with an amine can form an imine, leading to an oxime-imine ligand. nih.gov The synthesis of such complexes can be achieved either by complexation with a pre-formed ligand or through in-situ condensation reactions on a metal template. nih.gov

The modular nature of this scaffold allows for the preparation of a wide array of ligand variants by modifying the substituents. This can lead to dramatic changes in the steric and electronic properties of the resulting metal-ligand complexes. The synthesis of bis-bidentate ligands, such as 2,5-di(2-pyridyl)-1,3,4-thiadiazole, and their coordination to metal ions demonstrates the utility of combining different heterocyclic and coordinating groups to create complex ligand architectures. nih.gov The resulting polydentate ligands can be used in various applications, including catalysis and the formation of coordination polymers. researchgate.net

Coordination Chemistry of 3,4 Bis Hydroxyimino Pentan 2 One Derivatives

Ligand Design Principles and Denticity of Derivatives

The design of ligands derived from 3,4-bis(hydroxyimino)pentan-2-one is a crucial aspect that dictates the coordination chemistry and the resulting complex's properties. The denticity of these ligands, which refers to the number of donor atoms that can bind to a central metal ion, can be tailored through synthetic modifications.

Tetradentate and Hexadentate Coordination Modes

Derivatives of 3,4-bis(hydroxyimino)pentan-2-one are frequently designed to act as tetradentate ligands, meaning they can bind to a metal ion through four donor atoms. nih.govtaylorandfrancis.commdpi.comekb.egresearchgate.net This is often achieved by introducing additional coordinating groups to the parent molecule. For instance, Schiff base condensation with diamines can introduce two additional nitrogen donor atoms, creating an N2O2 coordination sphere. taylorandfrancis.com The geometry of the resulting complex is influenced by the nature of the metal ion and the specific ligand structure. Common geometries for tetradentate complexes include square planar and octahedral. libretexts.orgwikipedia.org

Furthermore, by incorporating more donor atoms into the ligand framework, hexadentate coordination can be achieved. This allows the ligand to wrap around the metal ion more completely, often leading to highly stable complexes.

Bridging Ligand Architectures

Beyond forming mononuclear complexes, derivatives of 3,4-bis(hydroxyimino)pentan-2-one can be engineered to act as bridging ligands. In this capacity, the ligand connects two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.net This bridging can occur through various coordinating atoms within the ligand structure, giving rise to diverse and intricate architectures. For example, a ligand could simultaneously coordinate to two metal ions, with each metal being chelated by a portion of the ligand. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 3,4-bis(hydroxyimino)pentan-2-one derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Formation of Binary and Ternary Metal Complexes

Binary complexes consist of a central metal ion and one or more molecules of a single type of ligand. researchgate.netnih.gov Ternary complexes, on the other hand, involve a central metal ion coordinated to two or more different types of ligands. nih.gov The formation of either binary or ternary complexes with 3,4-bis(hydroxyimino)pentan-2-one derivatives depends on the reaction conditions and the stoichiometry of the reactants. For instance, reacting a metal salt with only the 3,4-bis(hydroxyimino)pentan-2-one derivative will lead to a binary complex. If another ligand is introduced into the reaction mixture, a ternary complex may be formed. nih.gov

Complexation with Diverse Metal Ions

Derivatives of 3,4-bis(hydroxyimino)pentan-2-one have demonstrated a remarkable ability to form stable complexes with a wide range of transition metal ions. These include, but are not limited to, copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), and iron(III). nih.govijpbs.commdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net The specific metal ion influences the geometry and properties of the resulting complex. For example, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Ni(II) complexes can be found in square planar or tetrahedral arrangements. libretexts.orgijpbs.com

| Metal Ion | Typical Coordination Geometries | References |

|---|---|---|

| Cu(II) | Square Planar, Distorted Octahedral | libretexts.orgijpbs.com |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | libretexts.orgijpbs.com |

| Co(II) | Octahedral, Tetrahedral | ijpbs.comsemanticscholar.org |

| Mn(II) | Tetrahedral, Octahedral | ijpbs.comsemanticscholar.org |

| Zn(II) | Tetrahedral | libretexts.orgijpbs.com |

| Fe(III) | Octahedral | ekb.eg |

Structural Chemistry and Geometries of Metal Coordination Environments

The coordination geometry around the central metal ion in these complexes is a key determinant of their physical and chemical properties. wikipedia.org The arrangement of the ligand's donor atoms around the metal center can be determined using techniques such as X-ray crystallography.

Common coordination geometries observed for complexes of 3,4-bis(hydroxyimino)pentan-2-one derivatives include octahedral, square planar, and tetrahedral. libretexts.orgwikipedia.org The specific geometry adopted depends on several factors, including the coordination number of the metal ion, the electronic configuration of the metal, and the steric and electronic properties of the ligand. youtube.com For instance, a coordination number of six typically results in an octahedral geometry, while a coordination number of four can lead to either a tetrahedral or a square planar arrangement. libretexts.org Computational methods, such as Density Functional Theory (DFT), are also employed to predict and analyze the geometries of these coordination complexes. mdpi.com

| Coordination Number | Common Geometries | References |

|---|---|---|

| 4 | Tetrahedral, Square Planar | libretexts.org |

| 5 | Trigonal Bipyramidal, Square Pyramidal | libretexts.org |

| 6 | Octahedral | libretexts.orgwikipedia.org |

Determination of Coordination Geometries

The geometry of a metal complex is fundamentally determined by the coordination number of the central metal ion and the nature of the ligand. For complexes involving ligands similar to 3,4-Bis(hydroxyimino)pentan-2-one, several geometries are common:

Octahedral: A six-coordinate geometry, which is one of the most common for transition metal complexes bohrium.comnih.gov. Nickel(II) complexes with related bis(oxime)amine ligands have been shown to adopt a pseudo-octahedral geometry nih.gov.

Square Planar: Typically found for d⁸ metal ions like Ni(II), Pd(II), and Pt(II) ekb.eg. Nickel(II) complexes with dithiocarbazato ligands, for example, exhibit a square-planar environment researchgate.net.

Tetrahedral: Common for four-coordinate complexes, especially with metal ions having d⁰ or d¹⁰ electron configurations nih.gov.

Without X-ray crystallographic data for complexes of 3,4-Bis(hydroxyimino)pentan-2-one, the specific bond lengths, angles, and resulting geometries cannot be definitively stated.

Electronic and Magnetic Properties of Metal Complexes

Electron Spin Resonance (ESR) Spectroscopy for d-Orbital Analysis and Ground States

Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as complexes of Cu(II) or high-spin Ni(II) researchgate.netacs.org. An ESR spectrum provides information about the g-tensor and hyperfine coupling constants, which can be used to determine the electronic ground state and the nature of the metal-ligand bonding ias.ac.inias.ac.in. For instance, in Cu(II) complexes, the relative values of g-tensor components (g∥ and g⊥) can indicate whether the ground state is d(x²-y²) or d(z²), providing insight into the geometry of the complex acs.org. The analysis of superhyperfine splitting can reveal interactions with ligand donor atoms like nitrogen researchgate.net. Without experimental ESR data for complexes of 3,4-Bis(hydroxyimino)pentan-2-one, such detailed electronic structure analysis is not possible.

Magnetic Susceptibility Measurements and Spin State Determination

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex and thus its spin state (high-spin or low-spin) researchgate.net. This information is particularly relevant for metal ions like Fe(II), Fe(III), and Co(II), which can exhibit spin crossover behavior researchgate.netnih.gov. Oxime ligands are known to influence the ligand field strength, which in turn dictates the spin state of the metal center xavier.edu. For example, polynuclear nickel(II) complexes with oxime ligands have shown both ferromagnetic and antiferromagnetic interactions depending on the bridging mode and Ni-Ni distance nih.gov. The magnetic moments of any complexes formed with 3,4-Bis(hydroxyimino)pentan-2-one would need to be experimentally measured to determine their magnetic properties.

Investigation of Intermetallic Interactions and Dimerization Phenomena

Vicinal oxime ligands can act as bridging units, leading to the formation of binuclear or polynuclear complexes acs.org. Dimerization can significantly alter the magnetic properties of the complex, often leading to antiferromagnetic coupling between metal centers nih.govsci-hub.se. The potential for 3,4-Bis(hydroxyimino)pentan-2-one to form dimeric structures, for instance through oximate bridges, is high. Such phenomena are often studied through a combination of X-ray crystallography and temperature-dependent magnetic susceptibility measurements acs.orgsci-hub.se.

Solution-Phase Equilibrium Studies of Metal-Ligand Systems

The stability of metal complexes in solution is quantified by their stability constants (or formation constants) tsijournals.comasianpubs.orglibretexts.org. These constants are determined through techniques like potentiometric or spectrophotometric titrations and provide critical information about the strength of the metal-ligand interaction and the speciation of the complex in solution tsijournals.comiaea.org. Factors such as the chelate effect, the nature of the metal ion, and the solvent composition all influence the stability of the complexes libretexts.orglibretexts.org. For complexes of 3,4-Bis(hydroxyimino)pentan-2-one, determining these equilibrium constants would be essential for understanding their behavior and potential applications in aqueous or non-aqueous systems.

Potentiometric Titrations for Stability Constant Determination

The underlying principle of this method is the competition between protons and metal ions for the ligand's coordination sites. As the strong base is added, it neutralizes the protons released from the ligand upon complexation, leading to a change in the pH of the solution. By meticulously recording the pH as a function of the volume of titrant added, a titration curve is generated.

From the titration data, the formation curve, a plot of the average number of ligands attached to the metal ion (n̄) versus the negative logarithm of the free ligand concentration (pL), can be constructed. The stability constants are then calculated from this curve. For a diprotic ligand like 3,4-Bis(hydroxyimino)pentan-2-one (represented as H₂L), the equilibria involved in the formation of a 1:2 metal-ligand complex can be described by the following stepwise formation constants (K₁) and (K₂):

M²⁺ + H₂L ⇌ ML + 2H⁺ (K₁) ML + H₂L ⇌ ML₂²⁻ + 2H⁺ (K₂)

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (basicity and chelate ring size), and the reaction conditions (temperature, ionic strength, and solvent). For vic-dioxime ligands, such as 3,4-Bis(hydroxyimino)pentan-2-one, the formation of stable five-membered chelate rings with transition metal ions is a key feature.

A representative set of stability constants for a divalent metal ion (M²⁺) with 3,4-Bis(hydroxyimino)pentan-2-one, determined under specific experimental conditions, is presented in the interactive table below.

| Complex Species | Stepwise Stability Constant (log K) | Overall Stability Constant (log β) |

| ML | 7.5 | 7.5 |

| ML₂ | 6.8 | 14.3 |

This table presents hypothetical, yet representative, data for the stability constants of a divalent metal complex with 3,4-Bis(hydroxyimino)pentan-2-one based on typical values for similar vic-dioxime complexes.

Conductometric Analysis of Electrolytic Behavior of Complexes

Conductometric analysis is a valuable technique for elucidating the electrolytic nature of metal complexes of 3,4-Bis(hydroxyimino)pentan-2-one and its derivatives in solution. This method involves measuring the electrical conductance of a solution as a titrant is added. The changes in conductance provide insights into the stoichiometry of the complexes formed and their electrolytic behavior.

For instance, the titration of a metal chloride (MCl₂) solution with a solution of 3,4-Bis(hydroxyimino)pentan-2-one (H₂L) can reveal the formation of different species, such as 1:1, 1:2, or even 2:1 (M:L) complexes. The molar conductance (Λ_M) of the complexes in a suitable solvent, such as dimethylformamide (DMF) or methanol (B129727), can be calculated from the measured specific conductance. The magnitude of the molar conductance is indicative of the electrolytic nature of the complex. Generally, complexes with low molar conductance values are considered non-electrolytes, suggesting that the anions (e.g., chloride) are coordinated to the metal center. Conversely, high molar conductance values suggest that the anions are not coordinated and the complex behaves as an electrolyte.

A study on the conductometric titration of copper(II) chloride with a related ligand, 4-phenyl-1-diacetylmonoxime-3-thiosemicarbazone, in methanol at various temperatures revealed the formation of 1:2, 1:1, and 2:1 (M:L) stoichiometric complexes. rroij.com The formation constants for these complexes were also determined from the conductometric data. rroij.com

The following interactive table presents representative molar conductance data for hypothetical metal complexes of 3,4-Bis(hydroxyimino)pentan-2-one in DMF at room temperature.

| Complex | Molar Conductance (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

| [M(L)] | 15 | Non-electrolyte |

| [M(HL)Cl] | 25 | Non-electrolyte |

| [M(H₂L)]Cl₂ | 130 | 1:2 Electrolyte |

This table presents hypothetical, yet representative, data for the molar conductance of divalent metal complexes with 3,4-Bis(hydroxyimino)pentan-2-one, illustrating how conductivity measurements can infer the electrolytic nature of the complexes.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,4 Bis Hydroxyimino Pentan 2 One and Its Derivatives

Vibrational (Infrared) Spectroscopy for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in 3,4-Bis(hydroxyimino)pentan-2-one. The FTIR spectrum of a related compound, 2-pentanone, shows a characteristic strong absorption band for the C=O (carbonyl) group. nist.govnist.gov In 3,4-Bis(hydroxyimino)pentan-2-one, the presence of oxime groups (C=N-OH) would introduce additional characteristic bands. The O-H stretching vibration of the hydroxyimino group is typically observed as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the oxime group would appear in the 1620-1680 cm⁻¹ region. The N-O stretching vibration is usually found in the 930-960 cm⁻¹ range.

Derivatives of this compound, such as Schiff bases, also exhibit characteristic IR spectra. For instance, the formation of an azomethine group (-C=N-) in Schiff bases is confirmed by a band in the 1600-1650 cm⁻¹ region.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectra of flavanone (B1672756) Schiff bases, for example, typically display two main absorption bands. nih.gov Band I, appearing between 300-380 nm, is associated with the cinnamoyl system of the B-ring, while Band II, observed at 240-280 nm, is due to the benzoyl system of the A-ring. nih.gov For 3,4-Bis(hydroxyimino)pentan-2-one, electronic transitions are expected to involve the n → π* and π → π* transitions of the carbonyl and hydroxyimino groups. The exact wavelengths of maximum absorption (λmax) would be influenced by the solvent and the specific structure of any derivatives. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic spectra of these compounds. nih.govresearchgate.netresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed molecular structure of 3,4-Bis(hydroxyimino)pentan-2-one and its derivatives.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the different types of protons and their neighboring environments. For a related compound, pentan-2-one, distinct signals are observed for the methyl and methylene (B1212753) protons at different chemical shifts. youtube.comchemicalbook.comyoutube.com In 3,4-Bis(hydroxyimino)pentan-2-one, the protons of the methyl group attached to the carbonyl would likely appear as a singlet. The protons of the other methyl group would also give a distinct signal. The most downfield signals would correspond to the acidic protons of the two hydroxyimino groups (-NOH). The chemical shifts and splitting patterns of these signals are crucial for confirming the connectivity of the atoms. docbrown.info

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. For pentan-2-one, five distinct signals are expected, corresponding to the five carbon atoms. chegg.comchemicalbook.com In 3,4-Bis(hydroxyimino)pentan-2-one, one would expect to see signals for the carbonyl carbon, the two carbons of the C=N bonds, and the two methyl carbons. The chemical shift of the carbonyl carbon is typically the most downfield.

| ¹H-NMR Data for Pentan-2-one | |

| Assignment | Chemical Shift (ppm) |

| CH₃ (next to C=O) | 2.13 |

| -CH₂- (next to C=O) | 2.40 |

| -CH₂- | 1.60 |

| CH₃ | 0.93 |

| ¹³C-NMR Data for Pentan-2-one | |

| Assignment | Chemical Shift (ppm) |

| C=O | 208.9 |

| CH₂ (next to C=O) | 45.7 |

| CH₃ (next to C=O) | 29.8 |

| CH₂ | 17.5 |

| CH₃ | 13.8 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can help in its structural elucidation. The mass spectrum of a compound shows a molecular ion peak (M+) which corresponds to the molecular weight of the compound. chemguide.co.uk The fragmentation of the molecular ion produces smaller, characteristic fragment ions. For ketones like pentan-2-one, common fragmentation pathways include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orglibretexts.org This can lead to the loss of an ethyl group (M-29) or a propyl group (M-43). youtube.comnist.gov For 3,4-Bis(hydroxyimino)pentan-2-one, the fragmentation pattern would be expected to show losses of hydroxyl groups (-OH), nitric oxide (NO), and other fragments related to the oxime functionalities.

| Common Mass Fragments for Pentan-2-one | |

| m/z | Fragment |

| 86 | [CH₃COCH₂CH₂CH₃]⁺ (Molecular Ion) |

| 71 | [COCH₂CH₂CH₃]⁺ |

| 58 | [CH₃COCH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

| 29 | [CH₂CH₃]⁺ |

Thermal Analysis Techniques (Differential Thermal Analysis, Thermogravimetric Analysis)

Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition of compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. These techniques can reveal information about melting points, boiling points, and decomposition temperatures. For organic compounds, TGA can show distinct steps of mass loss corresponding to the removal of different functional groups or the breakdown of the carbon skeleton. The thermal stability of derivatives can be related to their crystal packing and intermolecular forces.

Theoretical and Computational Investigations of 3,4 Bis Hydroxyimino Pentan 2 One and Its Derivatives

Molecular Mechanics (MM) Calculations for Conformational Energy Minimization

Molecular mechanics (MM) calculations are pivotal for exploring the conformational space of flexible molecules like 3,4-Bis(hydroxyimino)pentan-2-one to identify low-energy structures. The goal of energy minimization is to find a stable molecular conformation where the net forces on each atom are negligible, corresponding to a local energy minimum on the potential energy surface. psu.edu This process involves systematically altering the geometry of the molecule to find a more stable arrangement.

The conformational landscape of 3,4-Bis(hydroxyimino)pentan-2-one is defined by the rotation around its single bonds. By employing algorithms such as the steepest descent method, energy minimization systematically adjusts atomic coordinates to reduce the total potential energy calculated by a force field. psu.edusemanticscholar.org This potential energy is a sum of terms accounting for bond stretching, angle bending, torsional strains, and non-bonded interactions like van der Waals forces and electrostatic interactions. The process continues iteratively until the energy change between steps falls below a specified threshold, yielding an optimized, low-energy conformation. psu.edu For complex molecules, finding the global energy minimum requires more advanced techniques, but even local minima provide crucial information about stable spatial arrangements. psu.eduarxiv.orgopenreview.net

Table 1: Example Conformational Energy Minimization Data for a Dihedral Angle in 3,4-Bis(hydroxyimino)pentan-2-one This table illustrates hypothetical energy values as a function of the rotation around the C3-C4 bond, as would be determined by MM calculations.

| Dihedral Angle (C2-C3-C4-C5) | Potential Energy (kcal/mol) | Status |

|---|---|---|

| 0° | 15.8 | Sterically hindered |

| 60° | 5.2 | Local minimum |

| 120° | 8.9 | Rotational barrier |

| 180° | 2.1 | Global minimum |

| 240° | 8.9 | Rotational barrier |

| 300° | 5.2 | Local minimum |

Data is illustrative and based on general principles of conformational analysis.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules with high accuracy. For 3,4-Bis(hydroxyimino)pentan-2-one, DFT calculations, often using functionals like B3LYP or PBE1PBE with basis sets such as 6-31+G*, provide detailed insights into its geometry, electronic structure, and reactivity. biointerfaceresearch.com

Geometry optimization using DFT yields precise information on bond lengths, bond angles, and dihedral angles by minimizing the molecule's energy. biointerfaceresearch.com These calculated parameters can be compared with experimental data, if available, to validate the computational model.

Furthermore, DFT is used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.comscifiniti.com A smaller gap suggests higher reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be derived from the FMO energies to quantify the molecule's reactive nature. biointerfaceresearch.com

Table 2: Predicted Geometric and Electronic Parameters for 3,4-Bis(hydroxyimino)pentan-2-one using DFT (B3LYP/6-31+G)*

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C=N | 1.28 |

| N-O | 1.39 |

| C-C | 1.51 |

| **Bond Angles (°) ** | |

| C-C-C | 118.5 |

| C-C=N | 121.0 |

| C-N-O | 112.0 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Values are representative examples derived from typical DFT calculations on similar oxime-containing molecules.

Molecular Dynamics (MD) Simulations for Understanding Solvent Interactions and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including the interactions between a solute and solvent molecules. mdpi.com For 3,4-Bis(hydroxyimino)pentan-2-one, MD simulations can reveal its dynamic conformational changes and its interaction network with surrounding solvent molecules, such as water. mdpi.comresearchgate.net

An MD simulation begins with an energy-minimized structure and solves Newton's equations of motion for all atoms in the system over a specific period. mdpi.com This generates a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory can reveal stable and transient hydrogen bonds between the oxime and ketone groups of the solute and the solvent molecules. researchgate.net The simulations can also show how the solvent affects the conformational flexibility of the molecule. Understanding these interactions is crucial as they can significantly influence the molecule's solubility, stability, and reactivity in a condensed phase. researchgate.netnih.gov

Quantum Chemical Characterization of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. nih.gov For 3,4-Bis(hydroxyimino)pentan-2-one, methods like DFT can be used to compute various spectroscopic parameters, which can then be compared with experimental spectra for structural elucidation. nih.gov

Specifically, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Calculated vibrational frequencies from DFT can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to assign specific vibrational modes to the observed spectral bands. scifiniti.com These computational approaches not only aid in the interpretation of experimental data but can also predict the spectra for unknown or yet-to-be-synthesized derivatives.

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for 3,4-Bis(hydroxyimino)pentan-2-one in DMSO

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C1 (CH₃) | 25.5 | 25.1 |

| C2 (C=O) | 198.2 | 197.8 |

| C3 (C=NOH) | 155.4 | 154.9 |

| C4 (C=NOH) | 157.1 | 156.5 |

| C5 (CH₃) | 12.8 | 12.5 |

Predicted values are based on typical GIAO-DFT calculations for similar structures. Experimental values are hypothetical.

Computational Analysis of Isomeric Energetics and Reaction Mechanisms

The structure of 3,4-Bis(hydroxyimino)pentan-2-one allows for several types of isomerism, including geometric (E/Z) isomerism at the two C=N double bonds and keto-enol tautomerism. Computational chemistry provides a robust framework for investigating the relative stabilities of these isomers and exploring potential reaction mechanisms. masterorganicchemistry.comnumberanalytics.com

By calculating the total electronic energy of each possible isomer using high-level quantum chemical methods like DFT, their relative thermodynamic stabilities can be determined. scifiniti.com The isomer with the lowest energy is predicted to be the most abundant at equilibrium.

Furthermore, computational methods can be used to map out the potential energy surface for chemical reactions involving 3,4-Bis(hydroxyimino)pentan-2-one. This involves locating transition state structures and calculating activation energy barriers. For example, the mechanism of reactions like the Beckmann rearrangement, which is characteristic of oximes, can be computationally modeled to understand the step-by-step process of bond breaking and formation. masterorganicchemistry.com This provides fundamental insights into the molecule's reactivity and potential for chemical transformation.

Table 4: List of Compound Names

| Compound Name |

|---|

| 3,4-Bis(hydroxyimino)pentan-2-one |

| Diacetylmonoxime |

| 2-Hydroxyimino-3-pentanone |

| Nateglinide |

| Pioglitazone |

| Repaglinide |

| Glyburide |

Advanced Research Applications of 3,4 Bis Hydroxyimino Pentan 2 One and Its Derivatives in Chemical Science Excluding Biomedical

Role as Chemical Mediators in Catalytic Processes

The redox-active nature of the oxime groups in 3,4-Bis(hydroxyimino)pentan-2-one suggests its potential as a chemical mediator in various catalytic cycles. These mediators facilitate electron transfer between an enzyme and a substrate that, due to steric hindrance or an inappropriate redox potential, cannot interact directly with the enzyme's active site.

Application in Enzyme-Mediated Decolorization of Dyes

The enzymatic treatment of industrial effluents, particularly from the textile industry, is a growing field of green chemistry. Laccases, a class of multi-copper oxidases, are enzymes capable of oxidizing a wide range of phenolic and non-phenolic compounds, making them suitable for dye degradation. However, the degradation of certain recalcitrant dyes by laccase is often inefficient and requires the presence of a redox mediator.

While direct studies on 3,4-Bis(hydroxyimino)pentan-2-one are limited, research on structurally similar aliphatic oximes has demonstrated their efficacy as laccase mediators. For instance, 3-(hydroxyimino)pentan-2,4-dione has been successfully employed as a mediator in the laccase-catalyzed decolorization of several synthetic dyes. nih.gov This compound facilitates the oxidation and subsequent degradation of dyes that are otherwise poor substrates for laccase.

In a notable study, the laccase-mediator system utilizing 3-(hydroxyimino)pentan-2,4-dione achieved nearly 100% decolorization of Indigo Carmine, Acid Red 1, Methyl Orange, and Reactive Blue 4 within three hours. nih.gov The efficiency of this system is attributed to the stable radical species generated from the oxime mediator, which then acts as a powerful oxidizing agent. The structural similarity of 3,4-Bis(hydroxyimino)pentan-2-one to this effective mediator strongly suggests its potential for similar applications. The presence of two oxime groups might even enhance its mediating capabilities.

Table 1: Laccase-Mediated Dye Decolorization using an Aliphatic Oxime Mediator

| Dye | Type | Decolorization Efficiency |

| Indigo Carmine | Indigo | ~100% within 3 hours |

| Acid Red 1 | Azo | ~100% within 3 hours |

| Methyl Orange | Azo | ~100% within 3 hours |

| Reactive Blue 4 | Anthraquinone | ~100% within 3 hours |

| Methylene (B1212753) Blue | Thiazine | Ineffective |

| Methyl Green | Triphenylmethane | Low efficiency |

| Crystal Violet | Triphenylmethane | Low efficiency |

Data based on studies with the structurally similar mediator, 3-(hydroxyimino)pentan-2,4-dione. nih.gov

Utilization in Materials Chemistry as Precursors for Functional Materials (e.g., Photosensitive Materials)

The development of novel functional materials, particularly those with photosensitive properties, is a cornerstone of modern materials science. Photopolymers and light-activated resins are materials that change their properties upon exposure to light, finding use in photoresists, printing, and data storage. wikipedia.org These materials often consist of monomers, oligomers, and a photoinitiator that triggers polymerization or cross-linking upon irradiation. wikipedia.org

While direct applications of 3,4-Bis(hydroxyimino)pentan-2-one in the synthesis of photosensitive materials are not yet extensively documented, the inherent reactivity of its oxime groups presents a promising avenue for research. The nitrogen-oxygen single bond in oximes can be cleaved under certain conditions, including photochemically, to generate reactive radical species. This property could potentially be harnessed to initiate polymerization reactions in the formulation of novel photopolymers.

Furthermore, the ability of vicinal dioximes to form stable complexes with a variety of metal ions opens up the possibility of creating photosensitive metal-organic frameworks (MOFs) or polymers. The incorporation of a metal center could introduce new photophysical properties, such as light-induced charge transfer, which are desirable for photosensitive materials. The synthesis of polymers with photocleavable groups in their structure is a known strategy for creating light-responsive materials. nih.gov The oxime functionalities in 3,4-Bis(hydroxyimino)pentan-2-one could serve as such photocleavable linkers. Further research in this area could lead to the development of new classes of photosensitive materials with tailored properties.

Development as Selective Analytical Reagents for Metal Ion Detection and Separation

Vicinal dioximes are renowned for their ability to act as excellent chelating agents for transition metal ions. nih.gov The two adjacent oxime groups can coordinate to a metal ion in a bidentate fashion, forming a stable five-membered ring. This property has been famously exploited in the use of dimethylglyoxime (DMG) for the selective detection and gravimetric analysis of nickel(II). truman.edugfschemicals.com

The reaction of DMG with Ni(II) in a slightly alkaline solution results in the formation of a vibrant red precipitate of nickel dimethylglyoximate. truman.edu This highly specific reaction allows for the easy identification and quantification of nickel even in the presence of other metal ions. truman.edunih.govdelasco.com Modern analytical methods have further enhanced the sensitivity of this reaction, enabling the ultratrace detection of nickel ions in water samples. nih.govacs.org

Following this precedent, 3,4-Bis(hydroxyimino)pentan-2-one is expected to exhibit similar or even more complex and potentially useful chelating properties. The presence of the additional ketone functional group could influence the selectivity and stability of the resulting metal complexes. It could potentially act as a tridentate or a more complex polydentate ligand, depending on the coordination geometry and the metal ion involved. This could lead to the development of new colorimetric or fluorometric sensors for a range of metal ions. The compound's ability to form stable, often colored, complexes makes it a strong candidate for the development of new analytical reagents for environmental monitoring and industrial quality control.

Table 2: Application of Dimethylglyoxime (a Vicinal Dioxime) in Nickel(II) Detection

| Method | Principle | Observation | Limit of Detection (LOD) |

| Gravimetric Analysis | Precipitation of Ni(DMG)₂ | Red precipitate | - |

| Spot Test | Colorimetric reaction on a surface | Pink/Red color | ~0.5 µg/cm² |

| Resonance Light Scattering | Nanoparticle-induced complex formation | Enhanced light scattering | 20.0 µg L⁻¹ |

This table illustrates the well-established analytical applications of dimethylglyoxime, a representative vicinal dioxime, suggesting the potential of 3,4-Bis(hydroxyimino)pentan-2-one in similar roles. nih.govtruman.edunih.govacs.org

Contribution to Fundamental Understanding of General Oxime Chemistry and its Broader Implications

The study of 3,4-Bis(hydroxyimino)pentan-2-one and its derivatives provides valuable insights into the fundamental principles of oxime chemistry. The presence of two vicinal oxime groups within a single molecule allows for the investigation of intramolecular interactions, such as hydrogen bonding between the oxime protons and the oxygen atoms of the adjacent oxime. These interactions can influence the compound's conformational preferences and its reactivity.

Furthermore, the coordination chemistry of vicinal dioximes is a rich field of study. nih.gov These ligands can coordinate to metal ions in various protonated or deprotonated forms, leading to a diverse range of complex structures and properties. nih.gov The study of metal complexes with 3,4-Bis(hydroxyimino)pentan-2-one can help elucidate the factors that govern coordination geometry, the stability of the resulting chelates, and the electronic properties of the metal center. This knowledge is crucial for the rational design of new catalysts, sensors, and functional materials.

The reactivity of the oxime groups themselves is also of fundamental interest. They can undergo a variety of transformations, including hydrolysis, reduction, and rearrangement reactions. Understanding how the electronic and steric environment provided by the rest of the molecule influences these reactions is key to harnessing their synthetic potential. The vicinal diamine backbone, which can be derived from vicinal dioximes, is a prevalent structural motif in many natural products and pharmaceuticals, highlighting the broader implications of understanding the chemistry of these compounds. nih.gov

Potential Applications in Environmental Remediation Technologies (e.g., Wastewater Treatment)

The discharge of untreated or partially treated industrial wastewater containing synthetic dyes and heavy metals poses a significant threat to aquatic ecosystems and human health. mdpi.comnih.govmdpi.com The development of effective and environmentally benign remediation technologies is therefore of paramount importance.

As discussed in section 8.1.1, the potential of 3,4-Bis(hydroxyimino)pentan-2-one and its analogues as laccase mediators for dye decolorization has direct implications for wastewater treatment. nih.gov An efficient laccase-mediator system can break down persistent organic pollutants into less harmful substances. Studies with the similar compound 3-(hydroxyimino)pentan-2,4-dione have shown that this system is not only effective in decolorizing pure dye solutions but can also treat artificial wastewater containing high concentrations of azo dyes and other textile industry auxiliaries. nih.gov Importantly, phytotoxicity tests indicated that the dye metabolites produced after treatment with the laccase-mediator system have low toxicity. nih.gov

In addition to degrading organic pollutants, the strong chelating ability of 3,4-Bis(hydroxyimino)pentan-2-one suggests its potential use in the removal of heavy metal ions from contaminated water. It could be immobilized on a solid support and used as an adsorbent in a flow-through system to capture toxic metal ions from industrial effluents. The development of such selective adsorbents is a key goal in environmental remediation research.

Future Research Directions and Emerging Paradigms for 3,4 Bis Hydroxyimino Pentan 2 One

Development of Novel and Sustainable Synthetic Methodologies

The future of 3,4-Bis(hydroxyimino)pentan-2-one synthesis lies in the development of environmentally benign and efficient methodologies. Current research on related oxime compounds emphasizes the shift away from traditional, often harsh, reaction conditions towards more sustainable alternatives. A primary goal is the adoption of green chemistry principles, such as the use of safer solvents, reduction of energy consumption, and minimization of waste products.

Future synthetic strategies are expected to explore:

Catalytic Systems: Investigating novel catalysts to improve reaction rates and selectivity under milder conditions, potentially reducing the need for high temperatures and pressures. researchgate.net

Alternative Energy Sources: The use of microwave irradiation or photochemical methods could offer pathways to activate reactions and form iminyl radicals with greater energy efficiency and control compared to conventional heating. researchgate.net

Bio-catalysis: Exploring enzymatic or whole-cell biocatalytic reductions and transformations presents a highly sustainable route, benefiting from the high selectivity and mild operating conditions of biological systems. researchgate.net

Exploration of Advanced Coordination Architectures and Supramolecular Assemblies

As a vic-dioxime, 3,4-Bis(hydroxyimino)pentan-2-one is an excellent chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.govnih.gov Future research will delve into creating more complex and functional coordination polymers and supramolecular structures with precisely controlled properties.

Key areas of exploration include:

Multi-nuclear Complexes: The synthesis of polynuclear complexes involving multiple metal centers, such as those seen with iron (III) or manganese (III) and other oxime ligands, could lead to materials with unique magnetic or catalytic properties. researchgate.net

Stereoisomeric Control: The position of the two oxime groups allows for three stereoisomeric forms: anti-(E,E), amphi-(E,Z), and syn-(Z,Z). nih.gov Developing synthetic control over these isomers will be crucial, as each form dictates the resulting coordination geometry and properties of the metal complex. nih.gov

Host-Guest Architectures: The ability of vic-dioximes to form encapsulated compounds by replacing intramolecular hydrogen bonds with other moieties (e.g., boron compounds) opens the door to designing sophisticated host-guest systems for applications in sensing, storage, or controlled release. nih.gov

Functionalized Assemblies: Incorporating 3,4-Bis(hydroxyimino)pentan-2-one into larger supramolecular frameworks like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with enhanced porosity, stability, and functionality for catalysis or separation technologies. researchgate.net

Deeper Mechanistic Understanding of Complex Reactivity Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 3,4-Bis(hydroxyimino)pentan-2-one is fundamental to its rational application. Future work will focus on elucidating the intricate details of its chemical transformations.

Prospective research will likely involve:

Radical Chemistry: The formation of iminyl radicals through the homolytic cleavage of the N-O bond is a key reactive pathway for oximes. researchgate.netmdpi.com Detailed mechanistic studies, combining experimental techniques with computational modeling, will be essential to understand and control these radical-mediated reactions, such as cycloadditions or functional group transformations. researchgate.net

Computational Modeling: Quantum mechanics (QM) and mixed quantum/molecular mechanics (QM/MM) methods will be invaluable for mapping potential energy surfaces, identifying transition states, and calculating reaction kinetics. nih.govresearchgate.net These theoretical studies can provide insights into the preferred reaction routes and the influence of substituents and solvents. nih.govresearchgate.net

In-situ Spectroscopic Analysis: Employing advanced spectroscopic techniques to monitor reactions in real-time will provide direct evidence of transient intermediates and help validate proposed mechanisms.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Rational Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of molecules like 3,4-Bis(hydroxyimino)pentan-2-one and its derivatives. These computational tools can dramatically accelerate the design-synthesis-test cycle. scitepress.org

Future directions in this domain include:

High-Throughput Virtual Screening: ML models can be trained on existing data to predict the physicochemical, electronic, and biological properties of vast libraries of virtual compounds derived from the 3,4-Bis(hydroxyimino)pentan-2-one scaffold. nih.govchemrxiv.org This allows for the rapid identification of promising candidates for specific applications before committing to expensive and time-consuming laboratory synthesis. researchgate.net

Predictive Model Development: Creating robust ML models, such as Graph Neural Networks (GNNs), to correlate molecular structure with properties like coordination affinity, catalytic activity, or stability. scitepress.org User-friendly platforms are being developed to make these tools more accessible to chemists without extensive programming knowledge. youtube.com

Rational Design of Novel Ligands: AI algorithms can be used to generate novel molecular structures with desired properties, guiding synthetic chemists toward the most promising targets. This data-driven approach moves beyond simple screening to active and intelligent design.

Table 1: Comparison of Predictive Modeling Approaches

| Feature | Traditional Computational Methods (e.g., DFT) | Machine Learning (ML) Models |

|---|---|---|

| Principle | Solves approximations of fundamental quantum equations. | Learns patterns from large datasets. nih.gov |

| Computational Cost | High, scales poorly with molecular size. nih.gov | Low for prediction, after initial training. nih.gov |

| Speed | Slow to moderate. | Very fast for high-throughput screening. researchgate.net |

| Data Requirement | Requires only the molecular structure. | Requires a large, curated dataset for training. chemrxiv.org |

| Application | Provides detailed electronic structure and mechanistic insight. nih.gov | Rapid property prediction and identification of lead compounds. scitepress.org |

Expanding Applications in Green Chemistry and Sustainable Technologies

The unique chemical properties of 3,4-Bis(hydroxyimino)pentan-2-one and its metal complexes position them as candidates for a range of green and sustainable technologies. researchgate.net Future research will focus on harnessing this potential to address pressing environmental and industrial challenges.

Emerging application areas include:

Catalysis for Green Synthesis: Developing catalysts based on 3,4-Bis(hydroxyimino)pentan-2-one complexes for reactions that are more efficient and generate less waste, such as selective oxidations or reductions.

Environmental Remediation: Exploring the use of its coordination complexes for the selective extraction or sensing of heavy metal pollutants from water, leveraging the strong chelating ability of the vic-dioxime group. researchgate.net

Sustainable Materials: The ability of oximes to be integrated into dynamic materials through the reversible nature of the N-O bond opens possibilities for creating self-healing polymers or recyclable materials. researchgate.net

Energy Applications: While still speculative, the redox properties of its metal complexes could be investigated for applications in energy storage or conversion, for instance, as components in redox flow batteries or as catalysts for water splitting, areas where related organic molecules are being explored. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 3,4-Bis(hydroxyimino)pentan-2-one |

| Dichloroglyoxime |

| p-Aminobenzoic acid |

| p-Aminotoluene |

| Bis(di-p-aminotoluene)glyoxime |

| Iron(III) |

| Manganese(III) |

| Boron |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3,4-Bis(hydroxyimino)pentan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a two-step condensation reaction. First, pentan-2-one is reacted with hydroxylamine hydrochloride under acidic conditions (pH 4–5, acetic acid buffer) to form the hydroxyimino intermediate. Second, selective oxidation or further functionalization is performed using catalysts like MnO₂ or Ru³⁺ complexes to stabilize the bis-hydroxyimino structure . Temperature control (60–80°C) and inert atmospheres (N₂ or Ar) are critical to avoid side reactions. Yield optimization requires monitoring via TLC or HPLC at each step.

Q. How should researchers characterize the purity and structural integrity of 3,4-Bis(hydroxyimino)pentan-2-one?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C spectra to confirm the presence of hydroxyimino (-N-OH) groups and ketone moieties.

- IR : Peaks near 1650 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H/N-H stretches) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (C₅H₁₀N₂O₂).

- X-ray Crystallography : For crystalline derivatives, compare bond lengths and angles with computational models (e.g., DFT) .

Q. What are the key stability considerations for storing and handling 3,4-Bis(hydroxyimino)pentan-2-one?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (argon) at –20°C in amber vials. Avoid exposure to transition metals (e.g., Cu²⁺, Fe³⁺) that may catalyze decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. How does 3,4-Bis(hydroxyimino)pentan-2-one interact with transition metals, and what applications exist in coordination chemistry?

- Methodological Answer : The hydroxyimino groups act as bidentate ligands, forming stable complexes with Ru³⁺, Mn²⁺, and Co²⁺. Synthesize complexes by refluxing the ligand with metal salts (e.g., RuCl₃) in ethanol/water (1:1) at 70°C for 6 hours. Characterize using cyclic voltammetry to study redox behavior and XRD for geometry determination. Such complexes show potential in catalysis and antibacterial studies .

Q. How can researchers resolve contradictions in reported metabolic pathways of hydroxyimino derivatives in biological systems?

- Methodological Answer : Discrepancies arise from species-specific enzyme activity (e.g., Mus musculus lacks pathways for pentan-2-one derivatives). Use isotopic labeling (¹³C or ¹⁵N) to track metabolic intermediates in vitro. Pair with LC-MS/MS to identify degradation products and compare with databases like KEGG. For in vivo studies, employ knockout mouse models to isolate specific enzymatic contributions .

Q. What experimental strategies mitigate inconsistencies in spectral data for hydroxyimino-ketone compounds?

- Methodological Answer : Variations in NMR shifts often stem from tautomerism (keto-enol equilibrium). Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to observe dynamic exchanges. Computational modeling (e.g., Gaussian software) predicts dominant tautomers under specific conditions. Cross-validate with IR and UV-Vis spectra to confirm equilibrium states .

Data Gaps and Recommendations

-

Physical Properties Table :

-

Note : Experimental determination is advised due to limited published data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.